An In-Depth Technical Guide to 2-Chloro-6-fluoro-4-iodoaniline: A Strategic Building Block in Modern Synthesis
An In-Depth Technical Guide to 2-Chloro-6-fluoro-4-iodoaniline: A Strategic Building Block in Modern Synthesis
Executive Summary
This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-4-iodoaniline, a polyhalogenated aromatic amine of significant interest to researchers in synthetic and medicinal chemistry. This document delves into the compound's core chemical and physical properties, provides detailed protocols for its synthesis, and explores its strategic application as a versatile intermediate in advanced organic synthesis, particularly in the construction of complex molecules for drug discovery. The unique electronic and steric arrangement of its three distinct halogen substituents (I, Cl, F) allows for remarkable regiochemical control in cross-coupling reactions, making it a powerful tool for the targeted synthesis of novel chemical entities. This guide serves as a practical resource for scientists and drug development professionals seeking to leverage the unique reactivity of this building block.
Chemical Identity and Structure
Nomenclature and Identifiers
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Systematic IUPAC Name : 4-chloro-2-fluoro-6-iodoaniline[1]
-
Synonyms : 4-chloro-2-fluoro-6-iodophenylamine, benzenamine, 4-chloro-2-fluoro-6-iodo-[1][4]
Molecular Structure
2-Chloro-6-fluoro-4-iodoaniline possesses a benzene ring substituted with an amine group and three different halogen atoms. The amine group (-NH₂) at position 1 strongly activates the ring towards electrophilic substitution, while the halogens modulate this reactivity and provide multiple, distinct sites for subsequent functionalization. The fluorine at position 2 and the chlorine at position 6 provide steric hindrance around the amine, which can influence its reactivity and conformational properties.
Caption: Chemical structure of 2-Chloro-6-fluoro-4-iodoaniline.
Physicochemical and Spectroscopic Properties
Summary of Physical Properties
The physical properties of this compound make it suitable for a range of standard laboratory procedures in organic synthesis. It is a solid at room temperature, allowing for easy handling and weighing.
| Property | Value | Source(s) |
| Molecular Weight | 271.46 g/mol | [2][3] |
| Appearance | Yellow to light-brown or purple powder/crystals | [4] |
| Melting Point | 39-41 °C | [1][2] |
| Boiling Point | 267.4 °C at 760 mmHg | [2] |
| Density | 2.089 g/cm³ | [2] |
| Flash Point | 115.5 °C | [2] |
| Storage Temperature | 2-8 °C, sealed in dry, dark place | [4] |
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of 2-Chloro-6-fluoro-4-iodoaniline. While specific spectral data for this exact compound is not widely published, its expected characteristics can be reliably inferred from its structure and data from closely related analogs like 2-fluoro-4-iodoaniline.
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¹H NMR : The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals would appear as doublets or more complex multiplets due to coupling with the adjacent fluorine atom. The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary with solvent and concentration.
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¹³C NMR : The carbon NMR spectrum should display six unique signals for the aromatic carbons, as the substitution pattern renders them all chemically inequivalent. The carbon atoms bonded to the halogens will show characteristic shifts, and the C-F bond will exhibit a large one-bond coupling constant (¹JCF).
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IR Spectroscopy : The infrared spectrum will be characterized by N-H stretching bands for the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The C-F, C-Cl, and C-I bonds will show characteristic stretching vibrations in the fingerprint region (below 1500 cm⁻¹).
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Mass Spectrometry : The mass spectrum will show a distinct molecular ion (M⁺) peak at m/z 271, corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Fragmentation patterns would likely involve the loss of halogen atoms or the amine group.
Synthesis and Manufacturing Insights
Core Synthesis Pathway: Electrophilic Iodination
The most direct synthesis of 2-Chloro-6-fluoro-4-iodoaniline involves the regioselective iodination of the commercially available starting material, 4-chloro-2-fluoroaniline.[2]
Mechanistic Rationale: The Role of Silver Sulfate
Direct iodination of aromatic compounds with molecular iodine (I₂) is often a slow and reversible process.[5][6] The reaction requires an activating agent to generate a more potent electrophilic iodine species. Silver salts, such as silver sulfate (Ag₂SO₄), serve this purpose effectively.[5][7][8]
The mechanism proceeds as follows:
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Generation of Electrophile : Silver sulfate reacts with molecular iodine. The silver(I) ion has a high affinity for iodide, leading to the precipitation of silver iodide (AgI). This process polarizes the I-I bond, generating a highly electrophilic iodine species, conceptually an "I⁺" equivalent.[5]
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Electrophilic Aromatic Substitution : The electron-rich aniline ring attacks the electrophilic iodine species. The amine group is a strong ortho-, para-director. Since the para position (C4) is blocked by chlorine and one ortho position (C2) is blocked by fluorine, the substitution is directed to the vacant ortho position (C6).
-
Rearomatization : A base (which can be another molecule of aniline or the solvent) removes the proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product.
The use of silver sulfate provides a mild and efficient method for this transformation, avoiding the harsh conditions required by other iodinating systems.[6]
Caption: Workflow for the synthesis of 2-Chloro-6-fluoro-4-iodoaniline.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the iodination of anilines.[2]
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Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-2-fluoroaniline (1.0 eq) in ethanol.
-
Reagent Addition : To the stirred solution, add silver sulfate (Ag₂SO₄, 1.05 eq). Then, add molecular iodine (I₂, 1.05 eq) portion-wise over 15-20 minutes. The reaction is exothermic and the mixture will darken.
-
Reaction : Stir the reaction mixture at ambient temperature for approximately 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration : Upon completion, filter the mixture through a pad of Celite® to remove the precipitated silver iodide (AgI) and any excess silver salts. Rinse the pad with a small amount of ethanol.
-
Solvent Removal : Combine the filtrates and remove the ethanol under reduced pressure to yield a dark oil.
-
Workup : Dissolve the crude oil in dichloromethane (DCM). Wash the organic solution sequentially with 2M sodium hydroxide (2x), saturated sodium thiosulfate (Na₂S₂O₃) solution (2x) to remove unreacted iodine, and water (2x).
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude 2-Chloro-6-fluoro-4-iodoaniline. Further purification by column chromatography may be performed if necessary.
Chemical Reactivity and Strategic Applications
The Principle of Regioselective Reactivity: Leveraging the C-I Bond
The primary value of 2-Chloro-6-fluoro-4-iodoaniline in synthesis lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. This results in a well-established reactivity trend: C-I > C-Br > C-OTf > C-Cl .[9][10]
This reactivity hierarchy allows chemists to perform selective functionalization at the C-I bond while leaving the more robust C-Cl bond intact for potential subsequent transformations. The C-F bond is generally unreactive under these conditions. This makes the molecule an excellent substrate for sequential, site-selective cross-coupling reactions to build molecular complexity.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron species (like a boronic acid) and an organic halide.[9][11][12] 2-Chloro-6-fluoro-4-iodoaniline can be selectively coupled at the C4 position (C-I bond) with various aryl or alkyl boronic acids to generate complex biaryl structures, which are common motifs in pharmaceuticals.[9]
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[13][14] While the substrate itself is an amine, its aryl iodide moiety can react with other amines, amides, or nitrogen-containing heterocycles.[10] This reaction is fundamental in synthesizing complex aniline derivatives and is widely used in drug discovery.[15]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Case Study: Detailed Protocol for a Regioselective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling at the C-I bond.
-
Inert Atmosphere : To a dry Schlenk flask, add 2-Chloro-6-fluoro-4-iodoaniline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as Dioxane/Water (4:1).
-
Reaction : Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting aniline. Reaction times can vary from 2 to 24 hours.
-
Workup : Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Relevance in Drug Discovery and Medicinal Chemistry
Role as a Key Intermediate
Halogenated anilines are foundational building blocks in medicinal chemistry. The introduction of halogens, particularly fluorine, can significantly improve a drug candidate's metabolic stability, binding affinity, and lipophilicity.[16] The presence of multiple, orthogonally reactive halogen handles on a single scaffold, as in 2-Chloro-6-fluoro-4-iodoaniline, allows for the rapid generation of diverse compound libraries for screening and structure-activity relationship (SAR) studies.
Analog Case Study: The Synthesis of Trametinib (Mekinist®)
The strategic importance of this class of compounds is underscored by the synthesis of Trametinib, a potent and selective MEK1/MEK2 inhibitor used in cancer therapy. A key intermediate in the synthesis of Trametinib is 2-fluoro-4-iodoaniline , a closely related structural analog.[17] This intermediate provides the critical 2-fluoro-4-iodophenylamino moiety of the final drug molecule.[17] The synthetic route involves transforming 2-fluoro-4-iodoaniline into a urea derivative, which is then incorporated into the core heterocyclic structure of the drug.[17] This example highlights the direct and impactful application of such building blocks in the development of modern targeted therapies.
Safety, Handling, and Storage
Hazard Identification and GHS Classification
2-Chloro-6-fluoro-4-iodoaniline is a hazardous substance and must be handled with appropriate care.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2][3] |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation. |
| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation. |
| STOT SE 3 | ❗ | Warning | H335: May cause respiratory irritation. |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle only in a well-ventilated area, preferably inside a chemical fume hood.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.
-
Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.
-
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8 °C.[4]
-
Stability : The compound is light-sensitive and should be protected from light. It is stable under recommended storage conditions.
Conclusion: Future Perspectives
2-Chloro-6-fluoro-4-iodoaniline represents a highly functionalized and synthetically versatile building block. Its pre-installed, orthogonally reactive halogen sites offer a streamlined approach to building molecular complexity. As the demand for novel, highly substituted aromatic compounds continues to grow in the fields of pharmaceuticals, agrochemicals, and materials science, the strategic application of intermediates like this will become increasingly vital. Future research will likely focus on expanding its use in other catalytic transformations and developing more sustainable, "green" protocols for its synthesis and application.
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